Gedatolisib

Catalog No.
S548378
CAS No.
1197160-78-3
M.F
C32H41N9O4
M. Wt
615.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gedatolisib

CAS Number

1197160-78-3

Product Name

Gedatolisib

IUPAC Name

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea

Molecular Formula

C32H41N9O4

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43)

InChI Key

DWZAEMINVBZMHQ-UHFFFAOYSA-N

SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

PKI587; PKI-587; PKI 587; PF05212384; PF-05212384; PF 05212384; PF5212384; PF-5212384; PF 5212384; Gedatolisib.

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Description

The exact mass of the compound Gedatolisib is 615.32815 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies

Preclinical studies have explored the efficacy of Gedatolisib against various cancer cell lines, including those from breast, lung, and ovarian cancers []. These studies have shown promising results, with Gedatolisib demonstrating the ability to suppress tumor cell growth and induce apoptosis (programmed cell death). Additionally, research suggests that Gedatolisib may work synergistically with other chemotherapy drugs, potentially enhancing their effectiveness.

Gedatolisib is an investigational compound designed as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are crucial pathways involved in cancer cell growth and survival. Its chemical structure is characterized by the formula C₃₂H₄₁N₉O₄, with a molar mass of approximately 615.739 g/mol. The compound was initially developed by Wyeth, later acquired by Pfizer, and is currently being explored for its efficacy in treating various cancers, including breast, colorectal, and endometrial cancers .

  • Targeting PI3K/mTOR Pathway: The PI3K/mTOR pathway plays a critical role in cell proliferation and survival. Aberrant activation of this pathway is frequently observed in various cancers []. Gedatolisib acts by inhibiting both PI3K and mTOR, disrupting this signaling cascade and potentially leading to cancer cell death [].
  • Overcoming Resistance: Some cancers develop resistance to therapies targeting only PI3K or mTOR. Gedatolisib's ability to target both proteins simultaneously might help overcome this resistance mechanism.

Case Study

A study published in Molecular Oncology (2022) investigated the effect of Gedatolisib on dormant breast cancer cells []. While the drug eliminated these cells in culture, it failed to prevent metastasis in preclinical models, highlighting the need for further research to optimize its efficacy [].

  • Limited Information: As with physical and chemical properties, detailed safety data on Gedatolisib is not publicly available due to its investigational status. Clinical trials are designed to assess safety alongside efficacy [].

Gedatolisib operates through specific chemical interactions with the PI3K and mTOR pathways. It binds to different p110 catalytic subunit isoforms of PI3K and the kinase site of mTOR, effectively inhibiting their activity. This dual inhibition disrupts signaling pathways that promote cell proliferation and survival, making it a promising candidate for cancer therapy .

Mechanism of Action

  • PI3K Inhibition: Gedatolisib inhibits all four class I PI3K isoforms, which are often overactive in various cancers.
  • mTOR Inhibition: It also inhibits mTOR complexes 1 and 2, which are key regulators of cell metabolism and growth .

The biological activity of gedatolisib has been extensively studied, revealing its potent effects on cancer cells. It has been shown to decrease cell survival, inhibit DNA replication, and reduce cell migration and invasion in various cancer models . Furthermore, gedatolisib's efficacy can be influenced by the expression levels of ATP-binding cassette transporters (ABCB1 and ABCG2), which may limit its therapeutic effectiveness in certain contexts .

Gedatolisib is primarily being investigated for its potential use in oncology. Clinical trials have focused on its application in treating:

  • Breast Cancer
  • Colorectal Cancer
  • Endometrial Cancer
  • Acute Myeloid Leukemia

These studies aim to evaluate both its safety and efficacy in patients with or without PIK3CA mutations .

Interaction studies have highlighted gedatolisib's role as a substrate for ABCB1 and ABCG2 transporters. These studies indicate that gedatolisib can stimulate ATPase activity in these transporters, suggesting that it may compete with other substrates for binding sites, thereby affecting drug accumulation within cells . Understanding these interactions is critical for optimizing gedatolisib's therapeutic potential.

Gedatolisib shares structural and functional similarities with several other compounds that target the PI3K/mTOR pathway. Here are some notable examples:

Compound NameTarget PathwaysUnique Features
EverolimusmTORA selective inhibitor primarily targeting mTORC1.
IdelalisibPI3KA selective inhibitor for PI3K delta isoform; used primarily in hematological malignancies.
BuparlisibPI3KA pan-class I PI3K inhibitor but with different selectivity profiles compared to gedatolisib.

Uniqueness of Gedatolisib

Gedatolisib is unique due to its dual inhibition mechanism affecting both PI3K and mTOR pathways simultaneously, which may offer enhanced therapeutic benefits compared to single-target inhibitors like Everolimus or Idelalisib. Its ability to inhibit all class I PI3K isoforms makes it particularly versatile in targeting various malignancies .

Gedatolisib possesses the complete International Union of Pure and Applied Chemistry nomenclature of 1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea [1] [4] [5]. This comprehensive chemical designation reflects the compound's complex molecular architecture, which incorporates multiple heterocyclic moieties and functional groups essential for its biological activity.

The molecular formula of gedatolisib is established as C32H41N9O4, with a precise molecular weight of 615.73 grams per mole [1] [3] [21]. The compound is registered under Chemical Abstracts Service number 1197160-78-3, providing a unique identifier for this synthetic organic molecule [1] [4] [21]. The International Chemical Identifier Key for gedatolisib is DWZAEMINVBZMHQ-UHFFFAOYSA-N, which serves as a standardized representation for computational and database applications [4] [21].

The structural complexity of gedatolisib is characterized by its modular design, featuring three distinct chemical domains connected through strategic linkages [1] [2]. The first domain consists of a dimethylamino-substituted piperidine ring connected via a carbonyl group to a phenyl ring [1] [4]. The central domain comprises a urea linkage that bridges the two aromatic systems, providing structural rigidity and potential hydrogen bonding capabilities [1] [5]. The third domain features a triazine ring substituted with two morpholine groups, creating a highly functionalized heterocyclic system [1] [4].

The Simplified Molecular Input Line Entry System representation of gedatolisib is CN(C)C1CCN(CC1)C(=O)C2=CC=C(NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C=C2 [21]. This linear notation captures the complete connectivity pattern of the molecule and enables computational analysis and database searching.

Crystallographic Studies and Three-Dimensional Conformational Features

Crystallographic investigations of gedatolisib have provided detailed insights into its three-dimensional molecular architecture and binding conformations when complexed with target proteins [15] [29]. X-ray crystal structure studies have revealed that gedatolisib adopts specific conformational arrangements when bound to phosphatidylinositol 3-kinase gamma, demonstrating significant conformational flexibility in its binding mode [15] [29].

The crystal structure analysis of gedatolisib bound to phosphatidylinositol 3-kinase gamma at 2.65 Ångström resolution has elucidated the precise molecular interactions within the active site [15]. The structure reveals that gedatolisib makes extensive contacts with the activation loop, with histidine 967 immediately following the aspartate-phenylalanine-glycine motif adopting a completely altered conformation compared to other inhibitor-bound structures [15]. This conformational change in the activation loop represents a critical feature of gedatolisib's binding mechanism.

Crystallographic data indicates that gedatolisib induces conformational rearrangements extending beyond the immediate binding site [15] [29]. The compound causes disruption of the tryptophan 1080 lock mechanism, with the structure revealing interruption of the hydrogen bond between tryptophan 1080 and aspartate 904 [15]. This conformational perturbation propagates through the protein structure, affecting the carboxy-terminus of the activation loop and the adjacent alpha-helix 7 region.

Molecular dynamics simulations have complemented crystallographic studies by providing insights into the conformational flexibility of gedatolisib in solution and when bound to target proteins [15] [27]. These computational studies have demonstrated that gedatolisib can adopt multiple conformational states, with the morpholine rings exhibiting rotational freedom and the central urea linkage maintaining planarity [15]. The piperidine ring adopts a chair conformation, with the dimethylamino substituent preferentially occupying an equatorial position to minimize steric interactions [15].

Three-dimensional conformational analysis has revealed that gedatolisib possesses a relatively extended molecular shape with a length of approximately 20 Ångströms [17]. The molecule exhibits significant conformational flexibility around specific rotatable bonds, particularly those connecting the aromatic rings to the heterocyclic substituents [17]. This conformational adaptability contributes to the compound's ability to engage multiple binding sites and adopt optimal conformations for protein-ligand interactions.

Comparative Physicochemical Profiling (LogP, pKa, Solubility)

The lipophilicity profile of gedatolisib has been extensively characterized through multiple computational and experimental approaches, yielding a calculated logarithm of the octanol-water partition coefficient value of 2.65 [5] [10]. This moderate lipophilicity places gedatolisib within an acceptable range for drug-like compounds, though it represents a balance between membrane permeability and aqueous solubility requirements [10] [11].

Solubility characteristics of gedatolisib demonstrate significant limitations in aqueous environments, with the compound exhibiting complete insolubility in water under standard conditions [13] [22]. The compound shows limited solubility in ethanol, remaining insoluble under typical pharmaceutical formulation conditions [13] [22]. However, gedatolisib demonstrates appreciable solubility in dimethyl sulfoxide, achieving concentrations of 10 milligrams per milliliter when warmed to 50 degrees Celsius, corresponding to a molar concentration of 16.24 millimolar [13].

The topological polar surface area of gedatolisib has been calculated as 128.29 square Ångströms, which falls within the acceptable range for oral bioavailability according to established pharmaceutical guidelines [5] [24]. This parameter indicates that gedatolisib possesses sufficient polarity to enable biological interactions while maintaining adequate lipophilicity for membrane transport [23] [24].

Table 1: Comprehensive Physicochemical Properties of Gedatolisib
PropertyValueReference
Molecular FormulaC32H41N9O4 [1] [3] [21]
Molecular Weight (g/mol)615.73 [1] [3] [21]
Calculated LogP (XLogP)2.65 [5]
Topological Polar Surface Area (Ų)128.29 [5] [24]
Hydrogen Bond Donors2 [5] [24]
Hydrogen Bond Acceptors13 [5] [24]
Rotatable Bonds10 [5]
Heavy Atoms45 [17]
Aromatic Heavy Atoms18 [17]
Fraction Csp30.47 [17]
Solubility in Dimethyl Sulfoxide10 mg/mL (16.24 mM) [13]
Solubility in WaterInsoluble [13] [22]
Solubility in EthanolInsoluble [13] [22]

Hydrogen bonding capabilities of gedatolisib are characterized by the presence of two hydrogen bond donor sites and thirteen hydrogen bond acceptor sites [5] [24]. This asymmetric hydrogen bonding profile contributes to the compound's ability to form specific interactions with protein targets while potentially limiting its membrane permeability [24]. The high number of hydrogen bond acceptors exceeds the conventional Lipinski rule of five criteria, suggesting potential challenges for oral bioavailability [24].

Comparative analysis with established drug-like property guidelines reveals that gedatolisib violates certain pharmaceutical development criteria [32] [33]. The molecular weight of 615.73 grams per mole exceeds the Lipinski rule of five threshold of 500 daltons, and the hydrogen bond acceptor count of 13 surpasses the recommended maximum of 10 [24]. However, the compound complies with Veber rule criteria for topological polar surface area and rotatable bond count, indicating acceptable molecular flexibility and polarity characteristics [23].

Table 2: Drug-Like Properties Assessment of Gedatolisib
ParameterGedatolisib ValueLipinski CriteriaVeber CriteriaCompliance Status
Molecular Weight (Da)615.73≤ 500Not specifiedViolates Lipinski
LogP2.65≤ 5Not specifiedComplies with Lipinski
Hydrogen Bond Donors2≤ 5Not specifiedComplies with Lipinski
Hydrogen Bond Acceptors13≤ 10Not specifiedViolates Lipinski
Topological Polar Surface Area (Ų)128.29Not specified≤ 140Complies with Veber
Rotatable Bonds10Not specified≤ 10Complies with Veber

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

615.32815082 g/mol

Monoisotopic Mass

615.32815082 g/mol

Heavy Atom Count

45

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96265TNH2R

Wikipedia

Gedatolisib

Dates

Modify: 2023-08-15
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